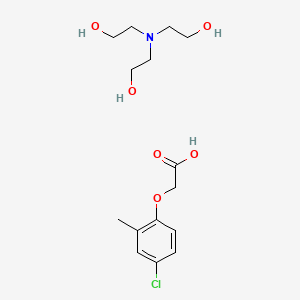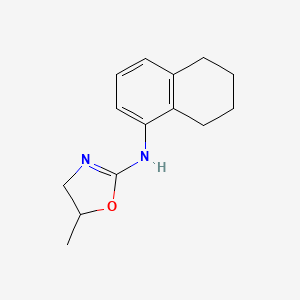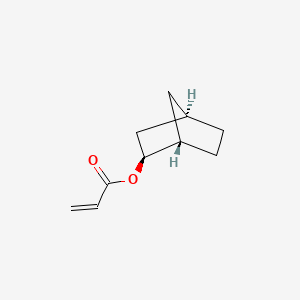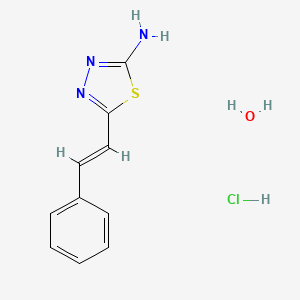
N-Cinnamylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cinnamylpiperidine is an organic compound with the molecular formula C14H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and cinnamyl, a phenylpropanoid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cinnamylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of cinnamyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: N-Cinnamylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-Cinnamylpiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
N-Cinnamylpiperazine: Similar in structure but with a piperazine ring instead of piperidine.
Cinnamylmorpholine: Contains a morpholine ring and exhibits different reactivity and biological properties.
Cinnamylpyrrolidine: Features a pyrrolidine ring and is used in different synthetic applications.
Uniqueness: N-Cinnamylpiperidine is unique due to its specific combination of the piperidine ring and cinnamyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Número CAS |
5882-82-6 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-[(E)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+ |
Clave InChI |
ZJNARIDKWBUMOZ-JXMROGBWSA-N |
SMILES isomérico |
C1CCN(CC1)C/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















